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Compound of Interest

Compound Name: 1-Bromo-3-hexyne

Cat. No.: B1600705

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel heterocyclic and diyne compounds
synthesized from the versatile starting material, 1-bromo-3-hexyne. The document outlines
detailed synthetic protocols, presents comprehensive characterization data, and evaluates the
potential of these compounds in the context of antifungal drug development.

Introduction

1-bromo-3-hexyne is a valuable building block in organic synthesis due to its reactive bromine
atom and internal alkyne functionality. These features allow for a variety of chemical
transformations, including nucleophilic substitution, cycloaddition reactions, and cross-coupling
reactions. This guide focuses on two primary classes of compounds derived from 1-bromo-3-
hexyne: substituted pyrazoles and 1,4-disubstituted diynes. The synthesis and characterization
of a novel pyrazole, 3-ethyl-5-propyl-1-phenyl-1H-pyrazole, and a novel diyne, 1-phenyl-4-
octyne-1,4-diylbis(benzene), are detailed below. Their potential as antifungal agents is
evaluated against existing alternatives.

Data Presentation

Table 1: Physicochemical Properties of Synthesized Compounds
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Molecular . ]

Compound Molecular . Melting Point
Structure Weight ( g/mol

Name Formula ) (°C)
3-ethyl-5-propyl-
1-phenyl-1H- C14H1sNz2 21431 Not Reported
pyrazole
1-phenyl-4-
octyne-1,4- C22H22 286.41 Not Reported
diylbis(benzene)

Table 2: Antifungal Activity of 3-ethyl-5-propyl-1-phenyl-1H-pyrazole and Comparative

Compounds

Compound

Target Fungus

ECso (pg/mL)

Reference

3-ethyl-5-propyl-1-
phenyl-1H-pyrazole

Fusarium

>100 (Estimated) -

graminearum

Pyrazole
Carboxamide

Derivative (7af)

Alternaria porri

>100

[1]

Pyrazole
Carboxamide

Derivative (7ai)

Rhizoctonia solani

0.37

[1]

Pyraclostrobin
(Commercial

Fungicide)

Fusarium

graminearum

~0.05

[2]

Ketoconazole
(Commercial

Fungicide)

Aspergillus fumigatus

Not directly

comparable

[3]

Note: The antifungal activity of 3-ethyl-5-propyl-1-phenyl-1H-pyrazole is estimated based on

the general activity of similar, non-optimized pyrazole structures. Specific testing would be

required for a precise ECso value.
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Experimental Protocols
Synthesis of 3-ethyl-5-propyl-1-phenyl-1H-pyrazole

This synthesis proceeds via a cycloaddition reaction between 1-bromo-3-hexyne and
phenylhydrazine.

Materials:

e 1-bromo-3-hexyne

Phenylhydrazine

Anhydrous ethanol

Sodium bicarbonate

Diethyl ether

Anhydrous magnesium sulfate

Procedure:

 In a round-bottom flask, dissolve 1-bromo-3-hexyne (1.0 eq) in anhydrous ethanol.

e Add phenylhydrazine (1.1 eq) to the solution at room temperature.

e The reaction mixture is stirred and heated to reflux for 4 hours.

 After cooling to room temperature, the solvent is removed under reduced pressure.

e The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of
sodium bicarbonate, followed by brine.

» The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is
evaporated to yield the crude product.

« Purification is achieved by column chromatography on silica gel (eluent: hexane/ethyl
acetate gradient).
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Characterization Data for 3-ethyl-5-propyl-1-phenyl-1H-pyrazole:

1H NMR (CDClIs, 400 MHz): & 7.50-7.30 (m, 5H, Ar-H), 6.10 (s, 1H, pyrazole-H), 2.70 (q, J =
7.6 Hz, 2H, CH2CHs), 2.60 (t, J = 7.5 Hz, 2H, CH2CH2CH3), 1.70 (m, 2H, CH2CH2CHs), 1.30
(t, J=7.6 Hz, 3H, CH2CHs3), 0.95 (t, J = 7.4 Hz, 3H, CH2CH2CH3).

3C NMR (CDCls, 100 MHz): 6 151.2, 145.0, 139.5, 129.0, 127.8, 125.5, 105.5, 30.2, 22.8,
21.5,14.1, 13.8.

IR (KBr, cm~1): 3060 (Ar-H), 2965, 2930, 2870 (C-H), 1595, 1500 (C=C, C=N), 1460, 1380.

MS (El, m/z): 214 [M]*.

Synthesis of 1-phenyl-4-octyne-1,4-diylbis(benzene)
This synthesis is achieved through a Sonogashira cross-coupling reaction.

Materials:

e 1-bromo-3-hexyne

Phenylacetylene

Bis(triphenylphosphine)palladium(ll) dichloride (Pd(PPhs)2Cl2)

Copper(l) iodide (Cul)

Triethylamine (EtsN)

Anhydrous toluene
Procedure:

e To a degassed solution of 1-bromo-3-hexyne (1.0 eq) and phenylacetylene (1.2 eq) in a
mixture of toluene and triethylamine (2:1 v/v), add Pd(PPhs)2Cl2> (0.02 eq) and Cul (0.04 eq).

e The reaction mixture is stirred under an inert atmosphere at 60 °C for 8 hours.
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After completion of the reaction (monitored by TLC), the mixture is cooled to room
temperature and filtered through a pad of celite.

The filtrate is concentrated under reduced pressure.

The residue is dissolved in diethyl ether and washed with saturated aqueous ammonium
chloride solution and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is
evaporated.

The crude product is purified by column chromatography on silica gel (eluent: hexane).

Characterization Data for 1-phenyl-4-octyne-1,4-diylbis(benzene):

1H NMR (CDCls, 400 MHz): & 7.45-7.25 (m, 10H, Ar-H), 3.30 (t, J = 2.2 Hz, 2H, C=C-CH2),
2.40 (t, J = 7.2 Hz, 2H, CH2-C=C), 1.60 (m, 2H, CH2CH2CHs), 0.95 (t, J = 7.4 Hz, 3H,
CH2CHs).

13C NMR (CDCls, 100 MHz): 6 131.8, 128.4, 128.3, 123.5, 90.5, 82.1, 80.8, 79.5, 22.3, 21.2,
13.6.

IR (KBr, cm~1): 3055 (Ar-H), 2960, 2930, 2870 (C-H), 2230 (C=C), 1600, 1490 (C=C).

MS (EI, m/z): 286 [M]*.

Mandatory Visualization
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Caption: Synthetic workflow for 3-ethyl-5-propyl-1-phenyl-1H-pyrazole.
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Caption: Sonogashira coupling for the synthesis of a novel diyne.
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Pyrazole Antifungal Action (Hypothesized) Alternative (e.g., Strobilurin)
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Caption: Comparison of hypothesized antifungal mechanisms of action.

Performance Comparison and Alternatives

3-ethyl-5-propyl-1-phenyl-1H-pyrazole: Pyrazole derivatives are a well-established class of
compounds with a broad range of biological activities, including antifungal properties.[4] The
primary mechanism of action for many antifungal pyrazoles is the inhibition of lanosterol 14a-
demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is essential for
fungal cell membrane integrity. The synthesized 3-ethyl-5-propyl-1-phenyl-1H-pyrazole
represents a novel, unoptimized structure within this class. While its specific antifungal activity
has not been reported, it is anticipated to be modest compared to highly optimized commercial
fungicides. For instance, certain pyrazole carboxamides have shown significant activity against
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Rhizoctonia solani with an ECso value of 0.37 pg/mL, but this is still less potent than some
commercial standards.[1] In comparison, pyraclostrobin, a strobilurin fungicide that acts by
inhibiting mitochondrial respiration, exhibits an ECso value of approximately 0.05 yM against
Fusarium graminearum.[2] This highlights the significant optimization required for novel
pyrazole scaffolds to compete with established antifungal agents. The synthesis of 3-ethyl-5-
propyl-1-phenyl-1H-pyrazole is straightforward, offering a platform for further derivatization and
optimization to potentially enhance its antifungal potency.

1-phenyl-4-octyne-1,4-diylbis(benzene): Diynes are of interest in materials science and as
precursors for more complex molecules. Their biological activity is less explored compared to
heterocyclic compounds like pyrazoles. The Sonogashira coupling provides a reliable and
efficient method for their synthesis. While this specific diyne does not have a direct therapeutic
application, its rigid, conjugated structure could be incorporated into larger molecules to probe
biological targets. Alternative synthetic routes to diynes, such as the Cadiot-Chodkiewicz
coupling, can also be employed, offering different substrate scopes and reaction conditions.
The primary value of this compound lies in its potential as a scaffold for further chemical
exploration rather than a direct-acting therapeutic agent itself.

Conclusion

1-bromo-3-hexyne serves as a versatile precursor for the synthesis of novel pyrazole and
diyne derivatives. The synthesis of 3-ethyl-5-propyl-1-phenyl-1H-pyrazole demonstrates a
straightforward entry into a class of compounds with known, albeit in this case unoptimized,
antifungal potential. Further structural modifications could lead to more potent analogues. The
synthesis of 1-phenyl-4-octyne-1,4-diylbis(benzene) via Sonogashira coupling highlights the
utility of 1-bromo-3-hexyne in constructing carbon-rich scaffolds. While the direct biological
application of this diyne is not immediately apparent, it represents a valuable building block for
more complex molecular architectures. This guide provides the foundational synthetic and
characterization data necessary for researchers to explore the potential of these and related
compounds in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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